molecular formula C12H15BF3NO2 B1394614 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1084953-47-8

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1394614
M. Wt: 273.06 g/mol
InChI Key: LFZDWNHGQKQVIG-UHFFFAOYSA-N
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Patent
US09181272B2

Procedure details

3-Bromo-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (78 mg, 0.34 mmol), 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-pyridine (190 mg, 0.68 mmol) and K2CO3 (94 mg, 0.68 mmol) are mixed in 5.0 mL of 1,4-dioxane and 0.50 mL of water. Argon gas is bubbled through the mixture for 10 min and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (24 mg, 0.034 mmol) is added. The mixture is heated at 100° C. for 5 hrs. Then EtOAc (25 mL) is added along with 20 mL of water. The mixture is stirred for 10 min and the organic layer is separated. The aqueous layer is extracted with EtOAc (2×25 mL) and the organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 96 mg of 3-(5-trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene 3-(5-Trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (96 mg, 0.33 mmol) and benzoyl isocyanate (80 mg, 0.49 mmol) are mixed in 2.0 mL of DCM and the mixture is heated at 50° C. for 16 hrs. Then the solvent is removed and the residue is dissolved in 2.0 mL of EtOH. K2CO3 (76 mg, 0.55 mmol) is added and the mixture is heated at 80° C. for 2 hrs. Then the solvent is removed and the residue is partitioned between water (25 mL) and EtOAc (35 mL). The aqueous layer is separated and extracted with EtOAc (2×30 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography followed by washing with 2.0 mL of EtOAc affords 47 mg of the titled product.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
24 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[N:11][C:5]2[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=2[CH:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH:22]=[N:23][CH:24]=[C:25]([C:27]([F:30])([F:29])[F:28])[CH:26]=2)O1.[C:32]([O-:35])([O-])=O.[K+].[K+].CCO[C:41]([CH3:43])=[O:42]>O1CCOCC1.O.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[C:41]([N:23]=[C:32]=[O:35])(=[O:42])[C:43]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:12]=1 |f:2.3.4,8.9.10,11.12|

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
BrC1=CC2=C(NCCOC2)N=C1
Name
Quantity
190 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NC=C(C1)C(F)(F)F)C
Name
Quantity
94 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
24 mg
Type
catalyst
Smiles
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon gas is bubbled through the mixture for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 96 mg
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mmol
AMOUNT: MASS 80 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.